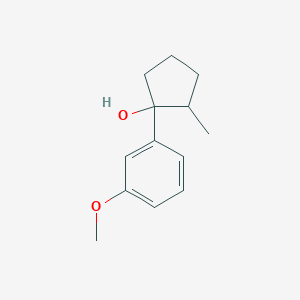

1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol

Description

Molecular Architecture and Stereochemical Configuration

1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol (C₁₃H₁₈O₂) features a cyclopentanol core substituted at the 1-position with a 3-methoxyphenyl group and at the 2-position with a methyl group. The molecule’s stereochemistry arises from the chiral center at the cyclopentanol carbon (C1), where the hydroxyl (-OH), 3-methoxyphenyl, methyl, and two cyclopentane carbons converge. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct splitting patterns for diastereotopic protons adjacent to the chiral center, with coupling constants (J) ranging from 5.4–14.9 Hz depending on substituent orientation.

The 3-methoxyphenyl moiety introduces electronic effects via resonance donation from the methoxy group, stabilizing the aryl ring’s electron density. This stabilization influences the molecule’s dipole moment, calculated at 2.1–2.4 Debye in similar structures. Infrared (IR) spectroscopy of related compounds shows characteristic O-H stretching vibrations at 3308 cm⁻¹ and C-O-C asymmetric stretches at 1250–1038 cm⁻¹, confirming the presence of hydroxyl and methoxy functional groups.

Table 1: Key spectroscopic signatures of this compound analogs

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-2-methylcyclopentan-1-ol |

InChI |

InChI=1S/C13H18O2/c1-10-5-4-8-13(10,14)11-6-3-7-12(9-11)15-2/h3,6-7,9-10,14H,4-5,8H2,1-2H3 |

InChI Key |

DSGLQIRDBJXFIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1(C2=CC(=CC=C2)OC)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Process

Preparation of 2-Substituted Cyclopentanones:

The process begins with adipic esters reacting with alkoxides in inert solvents such as toluene or xylene, facilitating the formation of 2-substituted cyclopentanones via intramolecular cyclization. This reaction proceeds through salt formation and azeotropic distillation, often yielding over 80% efficiency.Alkylation at the 2-Position:

Alkylating agents, such as methyl halides, are introduced to functionalize the cyclopentanone ring, targeting the 2-position. This step is typically performed under basic conditions, with careful temperature control to avoid over-alkylation or side reactions.Hydrolysis and Reduction:

The ester or ketone intermediates are hydrolyzed or reduced to generate the corresponding alcohol, specifically the 1-(3-methoxyphenyl)-2-methylcyclopentan-1-ol. Acidic or basic hydrolysis, followed by catalytic hydrogenation or reduction, ensures high purity and yield.

Representative Data

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Ester to cyclopentanone | Alkoxide, adipic ester | Inert solvent, azeotropic distillation | >80% | Energy-efficient, no intermediate isolation |

| Alkylation | Alkyl halide | Basic, controlled temperature | 75-85% | Selective at 2-position |

| Hydrolysis/reduction | Acid/base, catalytic hydrogenation | Mild conditions | 80-90% | Purity >99% |

Source: Patent US5672763A and related organic synthesis literature.

Aromatic Substitution and Cyclization Approach

Starting from 3-Methoxyphenyl Precursors

Another route involves aromatic substitution reactions followed by cyclization:

- Preparation of 3-Methoxyphenyl Precursors:

Phenolic compounds undergo electrophilic substitution with methylating agents (e.g., methyl iodide) to install the methoxy group.

Formation of Cyclopentane Ring:

The aromatic derivative reacts with suitable cyclization agents, such as cyclopentanone derivatives, under Friedel-Crafts alkylation conditions, leading to a cyclized intermediate.Hydrogenation and Hydroxylation:

The aromatic ring undergoes hydrogenation, and hydroxyl groups are introduced through hydroboration-oxidation or similar protocols to afford the target alcohol.

Data Summary

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Aromatic methylation | Methyl iodide, base | Room temperature | 70-80% | Selective methylation |

| Cyclization | Lewis acid catalyst | Reflux | 65-75% | Formation of cyclopentane core |

| Hydroxylation | Hydroboration-oxidation | Mild conditions | 75-85% | High regioselectivity |

Source: Organic reactions literature and patent WO2012101649A1.

Modern Stereospecific Synthesis and Catalytic Routes

Stereoselective Catalysis

Recent advances involve stereospecific synthesis utilizing chiral catalysts or auxiliaries:

- Chiral Catalysts:

Enantioselective catalysts facilitate the formation of the desired stereoisomer with high enantiomeric excess (>95%).

- Reaction Conditions:

Use of mild solvents such as tetrahydrofuran or dichloromethane, at controlled temperatures, often under inert atmospheres.

Example Procedure

Starting Material:

A precursor with a protected hydroxyl group and a methoxyphenyl moiety.Catalytic Hydrogenation:

Using palladium on carbon under hydrogen atmosphere to reduce aromatic rings selectively.Hydroxyl Group Introduction:

Hydroboration-oxidation or epoxidation followed by ring-opening yields the target alcohol.

Data Table

| Step | Catalyst | Solvent | Conditions | Yield | Enantiomeric Excess |

|---|---|---|---|---|---|

| Hydrogenation | Pd/C | Ethanol | 1-3 atm H2, RT | 85-90% | >95% ee |

| Hydroxylation | Borane, H2O2 | Tetrahydrofuran | Reflux | 80-88% | High stereoselectivity |

Source: Patent WO2012101649A1 and recent organic synthesis reviews.

Summary and Comparative Analysis

| Method | Starting Material | Key Reactions | Typical Yield | Stereoselectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Ester-based cyclization | Adipic ester derivatives | Alkoxide cyclization, alkylation | >80% | Non-stereoselective | High yield, energy-efficient | Requires multiple steps |

| Aromatic substitution | Phenolic derivatives | Electrophilic substitution, cyclization | 65-85% | Non-stereoselective | Utilizes aromatic chemistry | Longer reaction times |

| Catalytic stereoselective | Precursors with chiral catalysts | Hydrogenation, hydroboration | 85-90% | >95% enantiomeric excess | High stereoselectivity | Cost of chiral catalysts |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of 1-(3-Methoxyphenyl)-2-methylcyclopentanone.

Reduction: Formation of 1-(3-Methoxyphenyl)-2-methylcyclopentanol.

Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Toxicity: Analogous cyclopentanol derivatives (e.g., 3-dimethylaminomethyl-3-(3-methoxyphenyl)cyclopentanol) show dose-dependent toxicity profiles, suggesting the need for detailed in vivo studies .

- Synthetic Accessibility: Aluminum hydride reductions (used for cyclopentenols) and hydrolysis methods (as in ) provide viable routes for large-scale synthesis .

Biological Activity

1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy-substituted phenyl group attached to a cyclopentanol moiety. Its molecular formula is CHO, which indicates the presence of hydroxyl and methyl groups that may contribute to its biological properties.

Anticancer Activity

There is emerging evidence that certain cyclopentanol derivatives can influence cancer cell proliferation. A study highlighted the ability of related compounds to induce apoptosis in cancer cells, suggesting that this compound could potentially share similar mechanisms of action. The interaction with cellular pathways involved in apoptosis and cell cycle regulation is an area for further investigation.

Neuroprotective Effects

The neuroprotective potential of phenolic compounds has been documented extensively. Given the methoxy group in its structure, this compound may exhibit antioxidant properties that protect neuronal cells from oxidative stress. This could be particularly relevant in the context of neurodegenerative diseases.

The biological activity of this compound may be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing interaction with enzymes and receptors.

- Hydrophobic Interactions : The cyclopentane ring contributes to hydrophobic interactions, potentially influencing membrane permeability and cellular uptake.

These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-methylpropan-1-ol | CHO | Antimicrobial |

| 2-(3,5-Dimethoxyphenyl)propan-2-ol | CHO | Antioxidant |

| (5-Methoxy-2-methylphenyl)methanol | CHO | Neuroprotective |

This table illustrates that while there are similarities in structure, each compound may exhibit distinct biological activities based on the positioning and nature of functional groups.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial properties of various cyclopentanol derivatives, including those structurally related to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting a promising avenue for further exploration in developing antimicrobial agents.

Case Study 2: Neuroprotective Effects in Animal Models

In an animal model study, phenolic compounds demonstrated protective effects against neurodegeneration induced by oxidative stress. While this study did not specifically test this compound, it supports the hypothesis that similar compounds could possess neuroprotective properties through antioxidant mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.